(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

説明

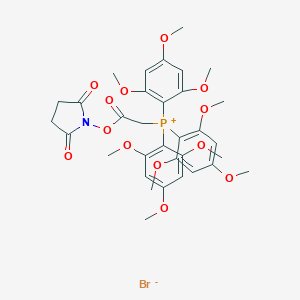

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide, also known as this compound, is a useful research compound. Its molecular formula is C33H39BrNO13P and its molecular weight is 768.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide is the N-terminal alpha-amino group of peptides . This compound is used for selective derivatization of this group, which is a crucial step in protein sequence analysis .

Mode of Action

This compound acts as an acylating reagent . It interacts with the N-terminal alpha-amino group of peptides, leading to the formation of a derivative. This derivative is characterized by increased hydrophobicity, improved ionization ability, and modified fragmentation pattern due to the introduced positive charge .

Biochemical Pathways

The compound’s action affects the biochemical pathway of protein sequencing. By derivatizing the N-terminal alpha-amino group of peptides, it facilitates the generation of a-type ions, making sequence information easier to obtain .

Result of Action

The result of the compound’s action is the creation of a derivative that is more amenable to analysis by techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This facilitates the identification and analysis of proteins, contributing to our understanding of their structure and function.

生化学分析

Biochemical Properties

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide interacts with the N-terminal α-amino group of peptides . The TMPP-acetylated peptides undergo fragmentation, thereby creating a-type ions . This makes obtaining sequence information easier, even without the usage of an automated computational approach .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide sequencing. By facilitating the fragmentation of TMPP-acetylated peptides, it aids in the identification and analysis of proteins within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves the acylation of the N-terminal α-amino group of peptides . This modification allows for the generation of a-type ions upon fragmentation, which can then be used for peptide sequencing .

生物活性

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP-Ac-OSu) is a phosphonium salt that has garnered interest in biochemical research due to its unique properties and applications in protein modification and mass spectrometry. This article explores its biological activity, including mechanisms of action, applications in proteomics, and relevant case studies.

- Molecular Formula: C33H39BrNO13P

- Molecular Weight: 726.54 g/mol

- CAS Number: 226409-58-1

TMPP-Ac-OSu is primarily used as a reagent for the selective labeling of peptides and proteins, facilitating the study of biological processes at the molecular level.

TMPP-Ac-OSu functions through the formation of covalent bonds with the N-terminal amino group of peptides and proteins. This modification enhances the detection sensitivity in mass spectrometry by improving ionization efficiency. The succinimidyl group enables the formation of stable amide bonds with primary amines, making it a valuable tool in proteomics for quantifying protein expression levels and studying post-translational modifications.

Biological Applications

- Protein Labeling : TMPP-Ac-OSu is widely used in quantitative proteomics for labeling peptides prior to mass spectrometric analysis. This process allows researchers to track changes in protein abundance under various biological conditions.

- Imaging Mass Spectrometry : The compound has been utilized in matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS), which provides spatial distribution information of biomolecules within tissue samples. This technique is crucial for understanding disease mechanisms and identifying potential biomarkers.

- Drug Development : TMPP-Ac-OSu can be employed in drug discovery processes to modify therapeutic proteins or peptides, enhancing their stability and bioavailability.

Case Study 1: Quantitative Proteomics

A study by Vaca-Jacome et al. demonstrated the effectiveness of TMPP-Ac-OSu in quantitative proteomics. The researchers labeled synthetic peptides with TMPP-Ac-OSu and analyzed them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results indicated a significant improvement in detection sensitivity and reproducibility compared to non-labeled controls .

Case Study 2: MALDI Imaging

In a study published in Nature Communications, TMPP-Ac-OSu was applied in MALDI IMS to visualize the distribution of specific lipids in human breast cancer tissues. The imaging results provided insights into lipid metabolism alterations associated with tumor progression, highlighting the compound's utility in cancer research .

Research Findings

Recent research has emphasized the versatility of TMPP-Ac-OSu across various fields:

科学的研究の応用

Applications in Biochemistry

2.1 Protein Modification

One of the primary applications of TMPP-Ac-OSu is in the modification of proteins for various biochemical analyses. The succinimidyl group allows for effective conjugation to amino groups in proteins, facilitating the study of protein interactions and functions. For instance:

- Case Study : In a study investigating Staphylococcus aureus surface proteins, TMPP-Ac-OSu was utilized to derivatize the SasG protein, enhancing its detection and analysis via mass spectrometry .

2.2 MALDI-TOF Mass Spectrometry

TMPP-Ac-OSu serves as an acylating reagent in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This application is crucial for protein sequence analysis and identification.

| Application | Description |

|---|---|

| Protein Modification | Conjugation to amino groups for interaction studies |

| MALDI-TOF MS | Enhances detection sensitivity and resolution |

Applications in Drug Development

3.1 Targeted Drug Delivery

The phosphonium moiety in TMPP-Ac-OSu enhances cellular uptake of therapeutic agents, making it a valuable tool in targeted drug delivery systems. This property is particularly beneficial in cancer therapy where selective targeting of tumor cells is desired.

3.2 Case Studies in Drug Delivery

- Study Example : Research has demonstrated that phosphonium-based compounds can facilitate the transport of drugs across cellular membranes, improving bioavailability and therapeutic efficacy .

Applications in Organic Synthesis

4.1 Catalysis

TMPP-Ac-OSu can act as a catalyst or ligand in various organic reactions due to its strong Lewis-basic properties. It has been shown to enhance reaction rates and yields in processes such as:

- Mukaiyama Aldol Reactions : TMPP-Ac-OSu facilitates the formation of enolates from ketene silyl acetals, which can then participate in nucleophilic additions.

| Reaction Type | Role of TMPP-Ac-OSu |

|---|---|

| Mukaiyama Aldol | Catalyst for enolate formation |

| Michael Addition | Acts as a nucleophile |

特性

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMSQZIYVKTUHI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39BrNO13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583500 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226409-58-1 | |

| Record name | {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。